4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

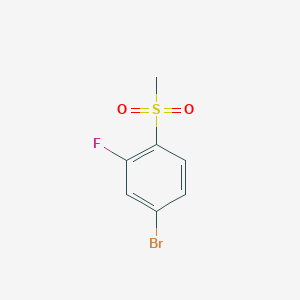

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-1-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSNNKYYINPTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672899 | |

| Record name | 4-Bromo-2-fluoro-1-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648904-84-1 | |

| Record name | 4-Bromo-2-fluoro-1-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene for Drug Development Professionals

Abstract

This technical guide offers an in-depth exploration of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene (CAS 648904-84-1), a pivotal building block in contemporary drug discovery. We will dissect its fundamental physicochemical properties, detail robust synthetic and purification strategies, and analyze its key chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A significant focus is placed on its application in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document is crafted for researchers, medicinal chemists, and process scientists, providing actionable insights and detailed protocols to effectively harness this versatile intermediate in the development of novel pharmaceutical agents.

Table of Contents

-

Introduction: A Strategically Designed Building Block

-

Physicochemical Properties and Structural Analysis

-

Synthesis and Purification

-

Key Chemical Reactivity and Mechanistic Considerations

-

Applications in Drug Discovery: The Synthesis of Kinase Inhibitors

-

Safe Handling, Storage, and Disposal

-

References

Introduction: A Strategically Designed Building Block

This compound is a highly functionalized aromatic compound that has gained prominence as a critical intermediate in the synthesis of complex pharmaceuticals. Its structure is a testament to rational design in medicinal chemistry, featuring a trifecta of functional groups that offer orthogonal reactivity. The potent electron-withdrawing methylsulfonyl group, in concert with the fluorine atom, significantly activates the benzene ring for nucleophilic aromatic substitution (SNAr). The bromine atom serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures. This unique combination of reactive sites allows for sequential and regioselective modifications, making it an invaluable scaffold for building libraries of compounds and for the total synthesis of targeted drug candidates.

Physicochemical Properties and Structural Analysis

A comprehensive understanding of the physicochemical characteristics of this compound is essential for its effective application in synthetic chemistry and process development.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 648904-84-1 |

| Molecular Formula | C₇H₆BrFO₂S |

| Molecular Weight | 253.09 g/mol |

| Appearance | White to off-white solid/crystalline powder |

| Purity | Typically ≥97% |

| Storage Temperature | Sealed in dry, 2-8°C |

Data compiled from commercial supplier information.[1]

Structural and Reactivity Insights:

The key to this molecule's utility lies in the electronic interplay of its substituents. The methylsulfonyl (-SO₂CH₃) and fluoro (-F) groups are strongly electron-withdrawing, rendering the aromatic ring electron-deficient. This electronic polarization is crucial for facilitating nucleophilic attack, primarily at the carbon bearing the bromine atom. The bromine atom is an excellent leaving group in SNAr reactions and a prime substrate for oxidative addition to a palladium(0) catalyst in cross-coupling cycles. The fluorine atom, while also electron-withdrawing, is generally less labile than bromine in these reaction manifolds, allowing for selective chemistry at the C-Br bond.

Figure 1: Structure of this compound

Synthesis and Purification

The synthesis of this compound is typically achieved via a multi-step process. A representative and scalable route involves the oxidation of a sulfide precursor, which itself can be prepared from commercially available starting materials.

Experimental Protocol: A Representative Synthesis

Disclaimer: This protocol is a composite based on established chemical transformations. Researchers should conduct their own risk assessments and optimization studies.

Step 1: Synthesis of 4-Bromo-2-fluoro-1-(methylthio)benzene

-

Rationale: This initial step installs the methylthio group, which is the precursor to the target methylsulfonyl group. This transformation can be achieved via a nucleophilic substitution of a suitable di-halogenated benzene.

-

Procedure:

-

In a well-ventilated fume hood, charge a reaction vessel with 1-bromo-3-fluorobenzene and a suitable solvent such as N,N-dimethylformamide (DMF).

-

Cool the mixture to 0°C.

-

Slowly add a solution of sodium thiomethoxide (NaSMe) in DMF, maintaining the internal temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfide.

-

Step 2: Oxidation to this compound

-

Rationale: The oxidation of the electron-rich sulfide to the electron-withdrawing sulfone is a critical transformation that activates the molecule for its intended applications. Common oxidants include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®.

-

Procedure:

-

Dissolve the crude 4-bromo-2-fluoro-1-(methylthio)benzene from the previous step in glacial acetic acid.

-

Cool the solution to 0-5°C in an ice-water bath.

-

Slowly add 30% aqueous hydrogen peroxide dropwise, ensuring the internal temperature does not exceed 15°C.

-

Once the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction for the disappearance of the sulfide and sulfoxide intermediates by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water, which should precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum to afford the crude this compound.

-

Purification:

-

Rationale: High purity of the final product is paramount for its use in drug discovery, where stringent control of impurities is required.

-

Method: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or isopropanol. For exacting purity requirements, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.

Figure 2: General Synthetic Workflow

Key Chemical Reactivity and Mechanistic Considerations

The synthetic power of this compound is derived from the differential reactivity of its functional groups, allowing for a diverse range of chemical transformations.

a) Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic attack, with the bromine atom serving as an excellent leaving group.

-

Mechanism: The SNAr reaction is generally accepted to proceed through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups like bromide.[2][3] The rate of reaction is enhanced by the strong electron-withdrawing capabilities of the ortho-fluoro and para-methylsulfonyl substituents.

-

Scope: A wide array of nucleophiles can be employed, including primary and secondary amines, heterocycles (e.g., piperazine, imidazole), alkoxides, and thiolates. This reaction is a cornerstone for introducing nitrogen-containing moieties commonly found in bioactive molecules.[4][5]

b) Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an ideal handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling with a boronic acid or ester. It is widely used to construct biaryl and heteroaryl-aryl scaffolds. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronate, and reductive elimination to yield the coupled product.

-

Other Cross-Coupling Reactions: The versatility of the C-Br bond extends to other important transformations, including:

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

-

Sonogashira Coupling: For the synthesis of aryl alkynes.

-

Heck Coupling: For the formation of C-C double bonds.

-

Figure 3: Key Reaction Pathways

Applications in Drug Discovery: The Synthesis of Kinase Inhibitors

The unique structural and reactivity profile of this compound has made it a sought-after intermediate in the synthesis of numerous targeted therapeutics, most notably kinase inhibitors for oncology.

Case Study: Synthesis of Dabrafenib

Dabrafenib (Tafinlar®) is a potent inhibitor of BRAF kinase, used in the treatment of metastatic melanoma with the BRAF V600E mutation.[6] Several patented synthetic routes for Dabrafenib utilize precursors derived from this compound. In these routes, the core aniline fragment is constructed, and the bromine atom serves as a handle for subsequent transformations to build the complex heterocyclic system of the final drug molecule.[7][8][9]

Case Study: Synthesis of Vemurafenib

Vemurafenib (Zelboraf®) is another selective inhibitor of BRAFV600E kinase.[10][11][12] While not always a direct starting material, structurally related compounds such as 3-bromo-2,4-difluoroaniline are key intermediates in its synthesis.[13] The principles of utilizing a halogenated and electronically activated phenyl ring for subsequent coupling and substitution reactions are central to the synthetic strategy, highlighting the importance of this class of building blocks.

Table 2: Application in Kinase Inhibitor Synthesis

| Drug | Target | Therapeutic Area | Relevance of the Scaffold |

| Dabrafenib | BRAF Kinase | Oncology (Melanoma) | Precursors containing the bromo-fluoro-sulfone/sulfonamide motif are key intermediates in its synthesis.[6][7] |

| Vemurafenib | BRAF Kinase | Oncology (Melanoma) | Synthetic routes employ structurally similar halogenated and activated aniline derivatives.[10][13] |

Safe Handling, Storage, and Disposal

Adherence to safety protocols is mandatory when working with this compound.

-

Hazard Identification: This compound may cause skin, eye, and respiratory irritation. It is advisable to consult the specific Safety Data Sheet (SDS) from the supplier for comprehensive hazard information.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves, must be worn.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage is at 2-8°C.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound stands out as a premier building block for modern medicinal chemistry. Its pre-activated and multi-functional nature allows for efficient and selective synthetic elaborations, which is a significant advantage in the lengthy and resource-intensive process of drug discovery. Its demonstrated utility in the synthesis of approved oncology drugs like Dabrafenib underscores its value. As the demand for novel, highly specific targeted therapies continues to rise, the strategic application of such well-designed intermediates will undoubtedly play an increasingly crucial role in the future of pharmaceutical development.

References

- Xu, X.

- Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. NIH.

- Nucleophilic Aromatic Substitution, A Guided Inquiry Labor

- Dabrafenib Synthetic Routes. MedKoo Biosciences.

- Wang, L. et al. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.

- Vemurafenib (PLX4032) B-Raf Inhibitor | CAS 918504-65-1 | Selleck Chemicals.

- Processes for the preparation of dabrafenib.

- Processes for the preparation of dabrafenib.

- Vemurafenib | PLX-4032 | CAS#918504-65-1 | BRAF(V600E) Kinase Binder | MedKoo.

- Vemurafenib (PLX4032)

- High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. NIH. (2025).

- PLX-4032 (Vemurafenib) | B-Raf inhibitor. Cellagen Technology. (2013).

- Concerted Nucleophilic Arom

- Concerted Nucleophilic Arom

- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- 4-Bromo-1-fluoro-2-(methylsulfonyl)benzene | 914636-38-7. Sigma-Aldrich.

- Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm.

- Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. Benchchem.

- Dabrafenib-impurities.

- Synthesis of 3-bromo-4-fluoronitrobenzene.

- Selective Formation of 4-Bromo-3-methyl-2(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid.

- Application of LB-Phos·HBF4 in the Suzuki Coupling Reaction of 2-Bromoalken-3-ols with Alkylboronic Acids | Request PDF.

Sources

- 1. 4-Bromo-1-fluoro-2-(methylsulfonyl)benzene | 914636-38-7 [sigmaaldrich.com]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]

- 8. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 9. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medkoo.com [medkoo.com]

- 12. Vemurafenib (PLX4032): an orally available inhibitor of mutated BRAF for the treatment of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Introduction: A Key Building Block in Modern Drug Discovery

4-Bromo-2-fluoro-1-(methylsulfonyl)benzene is a halogenated aromatic sulfone that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its unique trifunctionalized structure, featuring a bromine atom, a fluorine atom, and a methylsulfonyl group on a benzene ring, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its core physicochemical properties, the methodologies for their determination, and the scientific rationale behind its utility in research and development, particularly in the synthesis of novel therapeutic agents and protein degraders.[1]

The strategic placement of these three functional groups imparts a distinct reactivity profile, allowing for selective chemical modifications at different positions of the aromatic ring. This makes it a valuable scaffold for building complex molecular architectures with desired pharmacological properties.

Molecular Structure and Core Identifiers

A clear understanding of the molecular structure is fundamental to interpreting its chemical behavior and reactivity.

Caption: 2D Chemical Structure of this compound.

Table 1: Core Identifiers and Basic Properties

| Property | Value | Source(s) |

| CAS Number | 648904-84-1 | [1] |

| Molecular Formula | C₇H₆BrFO₂S | [1] |

| Molecular Weight | 253.1 g/mol | [1] |

| Physical Form | Solid | |

| Purity | ≥98% | [1] |

| Storage | Room temperature or 2-8°C, sealed in a dry environment. | [1] |

The Scientific Rationale: Unpacking the Role of Key Functional Groups

The utility of this compound in drug design is not coincidental; it is a direct consequence of the physicochemical properties imparted by its constituent functional groups.

The Methylsulfonyl Group: A Pillar of Modern Medicinal Chemistry

The methylsulfonyl (-SO₂CH₃) group is a cornerstone in drug design for several reasons.[2] It is a strong electron-withdrawing group, which can significantly influence the acidity of adjacent protons and the overall electronic distribution of the aromatic ring. The sulfur atom in the sulfonyl group is in its highest oxidation state, rendering it generally stable to metabolic transformations, which can enhance the metabolic stability of a drug candidate.[3]

Furthermore, the tetrahedral geometry and the highly polar S-O bonds allow the sulfonyl group to act as a potent hydrogen bond acceptor. This is a critical interaction for the binding of a ligand to its biological target, such as an enzyme or a receptor. By improving binding affinity and metabolic stability, the inclusion of a sulfonyl group can lead to more potent and longer-acting drugs.[3][4]

The Halogens: Fine-Tuning for Potency and Selectivity

The presence of both bromine and fluorine atoms provides medicinal chemists with powerful tools to modulate a molecule's properties.

-

Bromine: The bromine atom is a versatile handle for synthetic transformations. It is an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings). This allows for the facile introduction of a wide range of other functional groups, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

-

Fluorine: The substitution of hydrogen with fluorine can have profound effects on a drug's properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups and influence the conformation of the molecule. It can also block sites of metabolic oxidation, thereby improving the drug's half-life. Furthermore, fluorine can engage in favorable interactions with biological targets, enhancing binding affinity.

Physicochemical Properties: A Data-Driven Perspective

Table 2: Key Physicochemical Properties (Predicted and To Be Determined)

| Property | Predicted/Expected Value | Experimental Protocol |

| Melting Point (°C) | Expected to be a solid with a distinct melting point. | See Protocol 1 |

| Boiling Point (°C) | High, likely to decompose before boiling at atmospheric pressure. | Not recommended due to potential decomposition. |

| Solubility | Expected to have good solubility in polar organic solvents. | See Protocol 2 |

| LogP (Octanol/Water Partition Coefficient) | Moderately lipophilic. | To be determined. |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following are detailed, self-validating protocols for the determination of the key physicochemical properties of this compound.

Protocol 1: Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2°C) is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry. Grind a small amount to a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary melting point tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Approximate Melting Point: Heat the sample at a rapid rate (e.g., 10-15°C per minute) to get a rough estimate of the melting range.

-

Accurate Melting Point: Allow the apparatus to cool. Prepare a new sample and heat it to a temperature about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Protocol 2: Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant (the saturated solution) and dilute it with a suitable solvent.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve of known concentrations.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets of doublets, etc.) and coupling constants will be indicative of the relative positions of the protons and their coupling to the fluorine atom. A singlet corresponding to the three protons of the methylsulfonyl group is expected in the upfield region (typically around 3.0-3.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon atoms attached to the electronegative fluorine, bromine, and sulfonyl groups will be significantly shifted. Carbon-fluorine coupling will also be observed.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups. Key expected peaks include:

-

Strong S=O stretching vibrations for the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

-

C-S stretching vibrations (around 800-600 cm⁻¹).

-

C-F stretching vibrations (around 1250-1000 cm⁻¹).

-

C-Br stretching vibrations (around 600-500 cm⁻¹).

-

Aromatic C-H and C=C stretching and bending vibrations.[5]

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Synthetic Approach

A plausible synthetic route to this compound would likely involve the oxidation of the corresponding sulfide, 4-bromo-2-fluoro-1-(methylthio)benzene. This precursor could potentially be synthesized from 1,4-dibromo-2-fluorobenzene through a nucleophilic aromatic substitution reaction with sodium thiomethoxide. The subsequent oxidation of the sulfide to the sulfone can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed synthetic building block with significant potential in drug discovery and development. Its physicochemical properties, driven by the interplay of its sulfonyl and halogen functional groups, make it an attractive starting point for the synthesis of novel bioactive molecules. While a complete, publicly available dataset of its physicochemical properties is currently lacking, the experimental protocols outlined in this guide provide a clear roadmap for their determination, ensuring the generation of high-quality, reliable data for research and development applications.

References

-

This compound, min 98%, 5 grams. (n.d.). Retrieved from [Link]

- A reagent to access methyl sulfones. (2025).

- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2014). Current Medicinal Chemistry.

-

Melting point determination. (n.d.). Retrieved from [Link]

- Application of Sulfonyl in Drug Design. (2020). RSC Medicinal Chemistry.

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

- Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023, May 4).

- Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. (1994).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- solubility experimental methods.pptx. (n.d.). Slideshare.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences.

- 4-bromo-1-fluoro-2-(trifluoromethyl)benzene - 393-37-3, C7H3BrF4, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.

- 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Agilent Technologies.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (2016). Journal of Heterocyclic Chemistry.

- Synthesis and biological properties of aryl methyl sulfones. (2018). Bioorganic & Medicinal Chemistry.

-

p-Bromofluorobenzene. (n.d.). NIST WebBook. Retrieved from [Link]

- 4-BROMO-1-FLUORO-2-METHYLBENZENE | CAS 51437-00-4. (n.d.).

- Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online.

- FTIR Testing Services. (n.d.). Air Hygiene.

-

Benzene, 1-bromo-4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

- 4 Bromo 2 5 DMA. (2016, September 30). mzCloud.

- Aldrich FT-IR Collection Edition II. (n.d.). Thermo Fisher Scientific.

- EPA/NIH Mass Spectral D

- b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. (n.d.). ResearchGate..).

Sources

4-Bromo-2-fluoro-1-(methylsulfonyl)benzene molecular weight and formula

An In-depth Technical Guide to 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene: A Key Building Block in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount to accessing novel chemical space and developing effective therapeutic agents. This compound has emerged as a highly versatile and valuable intermediate. This technical guide provides an in-depth analysis of its core physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, and explores its critical applications, particularly as a foundational component in the synthesis of complex pharmaceuticals and protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reagent in their synthetic programs.

Core Physicochemical Properties and Structural Analysis

This compound is a polysubstituted aromatic compound whose utility is derived from the unique interplay of its three distinct functional groups. The molecular formula for this compound is C7H6BrFO2S, and it has a molecular weight of approximately 253.1 g/mol .[1][2]

The key to its reactivity lies in its electronic and steric profile:

-

The Methylsulfonyl Group (-SO2CH3): This is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The sulfonyl moiety can also serve as a hydrogen bond acceptor, potentially influencing the solubility and biological interactions of derivative compounds.[2]

-

The Bromine Atom (-Br): The carbon-bromine bond is a key reactive site, primarily for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile and predictable formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.[2][3]

-

The Fluorine Atom (-F): The presence of fluorine ortho to the sulfonyl group further enhances the ring's electron-deficient nature, making it more susceptible to SNAr. In drug design, fluorine is often incorporated to improve metabolic stability, enhance binding affinity, and modulate pKa and lipophilicity.

This specific arrangement of substituents provides chemists with orthogonal reactive handles that can be addressed selectively to build molecular complexity.

Summary of Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 648904-84-1 | [1] |

| Molecular Formula | C7H6BrFO2S | [1][2] |

| Molecular Weight | 253.1 g/mol | [1] |

| Appearance | Solid | [4] |

| Primary Application | Protein Degrader Building Block, Synthetic Intermediate | [1][2] |

| Storage Conditions | Room Temperature; for long-term stability, sealed in a dry environment at 2-8°C is recommended. | [1][4] |

Strategic Synthesis Pathway

The synthesis of this compound is not typically a one-step process. A logical and efficient retrosynthetic approach, grounded in well-established organic transformations, is required. The most common strategy involves the oxidation of a corresponding sulfide precursor, which itself can be synthesized from commercially available materials.

The causality behind this multi-step approach is rooted in achieving high regioselectivity and yield. Direct sulfonation or halogenation of a disubstituted benzene would likely lead to a mixture of isomers that are difficult to separate.[5] Building the molecule sequentially provides precise control over the substitution pattern.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Chemical Biology

The unique trifunctional nature of this molecule makes it a powerful building block for a variety of high-value compounds.[6]

-

Protein Degradation (PROTACs): The compound is explicitly listed as a "Protein Degrader Building Block".[1] In the synthesis of Proteolysis-Targeting Chimeras (PROTACs), molecules require distinct fragments: one to bind the target protein and another to bind an E3 ligase, connected by a linker. This reagent is ideal for constructing the "warhead" portion that binds to the target protein, often a kinase, where the sulfonyl group can form critical hydrogen bonds. The bromine atom serves as the attachment point for the linker.

-

Palladium-Catalyzed Cross-Coupling: As a cornerstone of synthetic utility, the C-Br bond allows for extensive derivatization.[2][3]

-

Suzuki Coupling: To form C-C bonds with boronic acids/esters.

-

Buchwald-Hartwig Amination: To form C-N bonds with amines.

-

Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

-

-

Scaffold for Kinase Inhibitors: The substituted phenylsulfone motif is prevalent in many kinase inhibitors. The sulfone acts as a bioisostere for other functional groups and participates in key interactions within the ATP-binding pocket of kinases. This reagent provides a direct entry point for creating libraries of potential inhibitors for screening.[2]

Caption: Versatility of this compound as a synthetic hub.

Experimental Protocol: Synthesis via Sulfide Oxidation

This protocol details the final, critical step in the proposed synthesis: the oxidation of the sulfide precursor. This step is chosen for its typically high conversion and clean reaction profile.

Objective: To synthesize this compound from 4-Bromo-2-fluoro-1-(methylthio)benzene.

Reagents and Materials:

-

4-Bromo-2-fluoro-1-(methylthio)benzene (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 4-Bromo-2-fluoro-1-(methylthio)benzene (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C. Causality: The oxidation is exothermic; cooling prevents over-oxidation and potential side reactions.

-

Reagent Addition: Add m-CPBA (2.2 eq) to the cooled solution portion-wise over 20-30 minutes. Causality: Portion-wise addition helps maintain temperature control. Using a slight excess ensures complete conversion of the starting material and the intermediate sulfoxide.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly add saturated sodium thiosulfate solution to quench the excess peroxide, followed by saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct. Stir vigorously for 30 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO3 solution (2x), water (1x), and brine (1x). Causality: This washing sequence removes all acidic byproducts and residual salts, ensuring the purity of the crude product.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the final product as a white to off-white solid.

Safety, Handling, and Storage

-

Handling: As with all halogenated aromatic compounds, this compound should be handled in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: The compound is stable at room temperature.[1] For long-term storage and to maintain high purity, it is best stored in a tightly sealed container in a cool, dry place, such as a refrigerator at 2-8°C.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined reactive sites allow for predictable and selective transformations, providing a reliable pathway to complex molecular architectures. Its proven utility as a building block for kinase inhibitors and next-generation therapeutics like PROTACs underscores its importance and ensures its continued relevance in the field of drug discovery and development.

References

- Vertex AI Search Result. This compound, min 98%, 5 grams.

- Smolecule. Buy 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene.

- Sigma-Aldrich. 4-Bromo-1-fluoro-2-(methylsulfonyl)benzene | 914636-38-7.

- LookChem. Cas 1032825-02-7,1-Bromo-2-fluoro-4-(methylsulfonyl)benzene.

- Pharmaceutical Synthesis Blog. Understanding 4-Bromo-2-Fluoroanisole's Role in Pharmaceutical Synthesis.

- AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene.

- Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Buy 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene [smolecule.com]

- 3. adpharmachem.com [adpharmachem.com]

- 4. 4-Bromo-1-fluoro-2-(methylsulfonyl)benzene | 914636-38-7 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cas 1032825-02-7,1-Bromo-2-fluoro-4-(methylsulfonyl)benzene | lookchem [lookchem.com]

A Technical Guide to the Spectral Analysis of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular structure of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene is presented below:

Caption: Molecular Structure of this compound

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three methyl protons of the sulfonyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the sulfonyl, bromo, and fluoro substituents.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| H-3 | 7.8 - 8.0 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-5 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 |

| H-6 | 7.9 - 8.1 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 4-6 |

| -SO₂CH₃ | 3.2 - 3.4 | Singlet | N/A |

Interpretation and Rationale:

-

Aromatic Region (7.6 - 8.1 ppm): The protons on the benzene ring are deshielded due to the electron-withdrawing nature of the substituents, causing them to appear at high chemical shifts.

-

H-6: This proton is expected to be the most deshielded due to the ortho- and para-directing electron-withdrawing effects of the sulfonyl group. It will likely appear as a doublet of doublets due to coupling with H-5 and the fluorine atom at C-2.

-

H-3 and H-5: These protons will also be in the downfield region. Their exact chemical shifts and multiplicities will be determined by their coupling to adjacent protons and the fluorine atom.

-

Methyl Protons (-SO₂CH₃): The methyl group attached to the sulfonyl group is expected to be a singlet in the range of 3.2 - 3.4 ppm. The strong electron-withdrawing effect of the sulfonyl group shifts these protons downfield compared to a standard methyl group on an aromatic ring.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts will be influenced by the electronegativity of the attached atoms and resonance effects.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | 138 - 142 |

| C-2 | 158 - 162 (d, J(C-F) ≈ 250-260 Hz) |

| C-3 | 115 - 119 (d, J(C-F) ≈ 20-25 Hz) |

| C-4 | 120 - 124 |

| C-5 | 130 - 134 |

| C-6 | 128 - 132 (d, J(C-F) ≈ 5-10 Hz) |

| -SO₂CH₃ | 44 - 46 |

Interpretation and Rationale:

-

C-2 (Attached to Fluorine): This carbon will exhibit the largest downfield shift in the aromatic region due to the high electronegativity of fluorine. It will also show a large one-bond carbon-fluorine coupling constant (¹JCF).

-

C-1 (Attached to Sulfonyl Group): This carbon is also expected to be significantly downfield due to the electron-withdrawing sulfonyl group.

-

C-4 (Attached to Bromine): The chemical shift of this carbon will be influenced by the inductive effect of bromine.

-

C-3 and C-6: These carbons will show smaller carbon-fluorine coupling constants (²JCF and ³JCF, respectively).

-

-SO₂CH₃ Carbon: The methyl carbon will appear in the aliphatic region, with its chemical shift influenced by the attached sulfonyl group.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the sulfonyl group, the aromatic ring, and the carbon-halogen bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 1310 - 1350 | Sulfonyl (SO₂) | Asymmetric stretching |

| 1140 - 1160 | Sulfonyl (SO₂) | Symmetric stretching |

| 3000 - 3100 | Aromatic C-H | Stretching |

| 1570 - 1600 | Aromatic C=C | Stretching |

| 1450 - 1500 | Aromatic C=C | Stretching |

| 1200 - 1250 | C-F | Stretching |

| 1000 - 1100 | C-Br | Stretching |

Interpretation and Rationale:

-

Sulfonyl Group (SO₂): The most characteristic peaks in the IR spectrum will be the strong absorptions due to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.

-

Aromatic Ring: The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹, and the C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

Carbon-Halogen Bonds: The C-F and C-Br stretching vibrations will appear in the fingerprint region of the spectrum. The C-F stretch is typically a strong band, while the C-Br stretch is often weaker and at a lower frequency.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern due to the presence of bromine.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 252 and 254 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragmentation Pathways:

-

Loss of the methyl group (-CH₃): [M - 15]⁺ at m/z 237 and 239.

-

Loss of the sulfonyl group (-SO₂): [M - 64]⁺ at m/z 188 and 190.

-

Loss of the methylsulfonyl group (-SO₂CH₃): [M - 79]⁺ at m/z 173 and 175.

-

Cleavage of the C-Br bond: [M - 79/81]⁺.

-

Cleavage of the C-F bond: [M - 19]⁺.

-

A Technical Guide to the Solubility of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient drug development and process chemistry. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene, a key building block in medicinal chemistry. In the absence of extensive published quantitative data, this document outlines a predictive framework based on molecular structure analysis and provides a robust, field-proven experimental protocol for determining its solubility. We will explore the theoretical principles governing its dissolution, detail a step-by-step methodology for accurate measurement, and discuss the critical factors influencing its behavior in various organic solvents.

Introduction: The Importance of Solubility Profiling

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation possibilities, and ease of handling in synthetic processes.[1][2] For a molecule like this compound, which serves as an intermediate in the synthesis of more complex target molecules, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification strategies (such as crystallization), and overall process yield. Poor solubility can lead to significant challenges in drug discovery, from inconsistent results in biological assays to difficulties in developing viable formulations.[1][2] Therefore, establishing a reliable solubility profile early in the development pipeline is a strategic imperative.

Molecular Structure and Predicted Solubility Behavior

The solubility of a substance is governed by the principle "like dissolves like," which relates the polarity of the solute and the solvent.[3][4] An analysis of the structure of this compound provides critical insights into its expected behavior.

Key Structural Features:

-

Aromatic Ring: The core benzene ring is inherently non-polar.

-

Halogen Substituents (Br, F): The bromine and fluorine atoms are electronegative, introducing polarity. Halogenation can impact solubility in complex ways; while increasing molecular weight and surface area, which can decrease solubility, the polar C-X bonds can interact with polar solvents.[5][6]

-

Methylsulfonyl Group (-SO₂CH₃): This is a highly polar, electron-withdrawing group. It is a hydrogen bond acceptor but not a donor. Its strong dipole moment significantly increases the overall polarity of the molecule.[7]

Overall Polarity Assessment: The combination of a large, non-polar aromatic system with highly polar fluoro- and methylsulfonyl groups suggests that this compound is a moderately polar molecule . It is expected to exhibit limited solubility in highly non-polar solvents (e.g., alkanes) and also in highly polar, protic solvents like water, where it cannot effectively disrupt the strong hydrogen-bonding network. Its optimal solubility is predicted to be in polar aprotic solvents that can engage in dipole-dipole interactions.

Rationale for Solvent Selection

Based on the structural analysis, a diverse panel of organic solvents should be selected to experimentally determine the solubility profile. This panel should span the full range of polarities to identify suitable systems for synthesis and purification.

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Non-Polar | Toluene, Heptane | Establishes baseline solubility in hydrocarbon-like environments. |

| Moderately Polar Aprotic | Ethyl Acetate, Dichloromethane (DCM) | Solvents with moderate dielectric constants, often used in synthesis. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF) | Capable of strong dipole-dipole interactions with the sulfonyl group. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Excellent solvents for polar molecules, often used for stock solutions. |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Can act as hydrogen bond acceptors for the sulfonyl oxygens, but the bulky non-polar ring may limit solubility. |

Experimental Protocol: Isothermal Shake-Flask Method

To obtain accurate and reliable thermodynamic solubility data, the isothermal shake-flask method is the gold-standard and most widely accepted technique.[8][9][10] This method measures the equilibrium concentration of a solute in a solvent at a controlled temperature.

Workflow Overview

The diagram below illustrates the key stages of the shake-flask solubility determination process.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

-

Preparation: To a series of glass vials, add an excess amount of solid this compound. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of the selected organic solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an incubator shaker or on a rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8][10] Equilibrium is confirmed when solubility measurements from different time points (e.g., 24h and 48h) are consistent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable mobile phase. Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared from known standards.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (M) |

| Heptane | Non-Polar | 1.9 | <0.1 | <0.0004 |

| Toluene | Non-Polar | 2.4 | ~1-5 | ~0.004-0.02 |

| Dichloromethane | Moderately Polar Aprotic | 9.1 | ~10-20 | ~0.04-0.08 |

| Ethyl Acetate | Moderately Polar Aprotic | 6.0 | ~20-40 | ~0.08-0.16 |

| Acetone | Polar Aprotic | 21 | ~50-100 | ~0.20-0.40 |

| Acetonitrile | Polar Aprotic | 37.5 | ~40-80 | ~0.16-0.32 |

| Tetrahydrofuran | Polar Aprotic | 7.5 | ~80-150 | ~0.32-0.60 |

| Methanol | Polar Protic | 33 | ~5-15 | ~0.02-0.06 |

| Isopropanol | Polar Protic | 19.9 | ~2-10 | ~0.008-0.04 |

| Dimethyl Sulfoxide | Highly Polar Aprotic | 47 | >200 | >0.80 |

Note: The values in this table are illustrative estimates based on chemical principles and are intended to be replaced with experimental data.

Interpretation of Results: The results would likely confirm the initial predictions. Solubility is expected to be lowest in non-polar alkanes and moderate in aromatic hydrocarbons like toluene. Polar aprotic solvents like THF and Acetone are predicted to be excellent solvents. The high solubility in DMSO is expected due to its strong solvating power for polar compounds. The lower solubility in protic solvents like alcohols compared to aprotic solvents of similar polarity suggests that the inability of the solute to act as a hydrogen bond donor is a limiting factor.

Factors Influencing Solubility

Several physical and chemical factors can significantly affect solubility measurements.

Caption: Key Factors Affecting Compound Solubility.

-

Temperature: For most solid solutes, solubility is an endothermic process, meaning it increases with temperature.[4][11] This relationship is described by the van't Hoff equation.[11] Measuring solubility at different temperatures is crucial for developing robust crystallization procedures.

-

Crystalline Form (Polymorphism): Organic molecules can often exist in different crystalline forms, or polymorphs, each with a unique crystal lattice energy.[11] The most stable polymorph will always have the lowest solubility, while metastable forms will be more soluble.[11] It is critical to characterize the solid form used for solubility studies.

-

Purity of Solute and Solvent: Impurities in either the compound or the solvent can alter the measured solubility. Water content in organic solvents is a particularly common issue that can dramatically affect results.

Conclusion

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). Youngstown State University. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . (n.d.). University of Massachusetts Lowell. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025, February 11). YouTube. Retrieved from [Link]

-

Ferreira, A. G. M., et al. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules. Retrieved from [Link]

-

Solubility of Organic Compounds . (2023, August 31). University of Toronto. Retrieved from [Link]

-

Bohon, R. L., & Claussen, W. F. (1951). The Solubility of Aromatic Hydrocarbons in Water. Journal of the American Chemical Society. Retrieved from [Link]

-

Experiment 727: Organic Compound Functional Groups . (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

Baka, E., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. Retrieved from [Link]

-

Li, Z., et al. (2014). Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K. ResearchGate. Retrieved from [Link]

-

SOLUBILITY MEASUREMENTS . (n.d.). ResearchGate. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . (n.d.). Lund University Publications. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

-

4-bromo-2-fluoro-1-(S-methylsulfonimidoyl)benzene . (n.d.). PubChem. Retrieved from [Link]

-

Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons . (2015). ResearchGate. Retrieved from [Link]

-

The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

4-Bromo-1-fluoro-2-methoxybenzene . (n.d.). PubChem. Retrieved from [Link]

-

1-Bromo-4-fluoro-2-(methylsulfonyl)benzene . (n.d.). Moleqube. Retrieved from [Link]

-

Kuduva, S. V., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene [smolecule.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene for Advanced Research and Development

This guide provides an in-depth technical overview of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene, a key building block for researchers, medicinal chemists, and professionals in drug development. With full editorial control, this document is structured to deliver not just procedural steps but a deep understanding of the causality behind its synthesis, purification, analysis, and application, ensuring scientific integrity and practical utility.

Introduction: Strategic Importance in Modern Medicinal Chemistry

This compound (CAS No. 648904-84-1) is a substituted aromatic compound of significant interest in contemporary drug discovery. Its unique trifunctional substitution pattern—a bromine atom, a fluorine atom, and a methylsulfonyl group—offers a versatile platform for the synthesis of complex molecular architectures.

The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the facile introduction of diverse functionalities. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. The electron-withdrawing methylsulfonyl group can act as a hydrogen bond acceptor and modulate the physicochemical properties of the molecule. This strategic combination of functional groups makes this compound a valuable precursor, particularly in the burgeoning field of targeted protein degradation.

Commercial Availability and Supplier Overview

A critical first step in any research and development program is securing a reliable source of starting materials. This compound is available from a number of commercial suppliers, typically with purities of 98% or higher. When selecting a supplier, it is crucial to consider not only the purity but also the availability of larger quantities for scale-up studies and comprehensive analytical documentation, such as a Certificate of Analysis (CoA).

| Supplier | CAS Number | Purity | Notes |

| Various Research Chemical Suppliers | 648904-84-1 | ≥98% | Available in gram quantities for research purposes. Often listed as a "Protein Degrader Building Block".[1] |

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound can be achieved through a reliable two-step process starting from the commercially available 2-fluoroaniline. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 4-Bromo-2-fluoro-1-(methylthio)benzene

This initial step involves the conversion of 4-bromo-2-fluoroaniline to the corresponding thioether. A robust method for this transformation is the Sandmeyer reaction followed by thiomethylation.

Experimental Protocol:

-

Diazotization: To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Iodination: In a separate flask, dissolve potassium iodide (3.0 eq) in water. Slowly add the diazonium salt solution to the potassium iodide solution. A dark precipitate of 4-bromo-2-fluoro-1-iodobenzene will form.

-

Work-up: Extract the product with a suitable organic solvent such as dichloromethane. Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Thiomethylation: Dissolve the crude 4-bromo-2-fluoro-1-iodobenzene in a polar aprotic solvent like DMF. Add sodium thiomethoxide (1.5 eq) and heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude 4-bromo-2-fluoro-1-(methylthio)benzene can be purified by column chromatography on silica gel.

Step 2: Oxidation to this compound

The thioether is then oxidized to the desired sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and selective oxidizing agent for this transformation.

Experimental Protocol:

-

Oxidation: Dissolve the purified 4-bromo-2-fluoro-1-(methylthio)benzene (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath. Add m-CPBA (2.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is fully converted to the sulfone.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a white to off-white solid.

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of this compound is paramount for its successful application in synthesis. The following analytical techniques are recommended for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product. The expected ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methyl group of the sulfone. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of this compound.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines to ensure reliable purity assessment.[2]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. Its most prominent application is in the development of Proteolysis Targeting Chimeras (PROTACs).

Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3] They typically consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The 4-bromo-2-fluorophenyl sulfone moiety can be incorporated into the structure of PROTACs, often as part of the linker or as a scaffold to which the target-binding and E3 ligase-binding moieties are attached. The sulfone group can form crucial hydrogen bonds within the ternary complex (PROTAC-target protein-E3 ligase), enhancing its stability and promoting efficient ubiquitination and subsequent degradation of the target protein.

Diagram of PROTAC Mechanism of Action

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

The unique electronic and steric properties imparted by the fluoro and methylsulfonyl groups on the phenyl ring can be fine-tuned to optimize the binding affinity and selectivity of the PROTAC for its target protein and the E3 ligase. This makes this compound a highly sought-after building block for the synthesis of novel and effective cancer therapies. For instance, derivatives of this compound are being explored in the development of PROTACs targeting oncogenic proteins.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored in a tightly sealed container in a cool, dry place.

References

-

PrepChem.com . Synthesis of 4-bromo-2-fluoroanisole. Available at: [Link]

-

The Royal Society of Chemistry . Supporting Information. Available at: [Link]

-

PrepChem.com . Synthesis of 4-bromo-2-fluoro-biphenyl. Available at: [Link]

-

PrepChem.com . Preparation of 4-bromo-2-fluoroaniline. Available at: [Link]

- Google Patents. WO 99/19275.

-

The Royal Society of Chemistry . New Journal of Chemistry Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry . Supporting Information. Available at: [Link]

-

PrepChem.com . Synthesis of 4-bromo-2-fluoroaniline. Available at: [Link]

-

Organic Syntheses . 1-bromo-2-fluorobenzene. Available at: [Link]

-

Organic Chemistry Portal . Sulfone synthesis by oxidation. Available at: [Link]

-

PrepChem.com . Synthesis of 2-fluoro-4-bromoanisole. Available at: [Link]

-

PMC - NIH . PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Available at: [Link]

-

LCGC International . Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

-

PMC - NIH . An overview of PROTACs: a promising drug discovery paradigm. Available at: [Link]

-

ResearchGate . mCPBA‐mediated oxidations of the sulfur linkages to afford sulfoxide... Available at: [Link]

-

Reddit . Chemoselective thioether oxidation. Available at: [Link]

-

Stellarsmart . This compound, min 98%, 5 grams. Available at: [Link]

-

Common Organic Chemistry . Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Available at: [Link]

-

ResearchGate . A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. Available at: [Link]

-

PMC . The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination. Available at: [Link]

-

Georganics . 2-Bromo-4-fluoro-1-(methylthio)benzene - High purity. Available at: [Link]

- Google Patents. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.

-

Chemistry LibreTexts . 3.11: Synthesis of Polysubstituted Benzenes. Available at: [Link]

-

ClinicalTrials.gov . Clinical Phase I Study Investigating MSC2490484A, an Inhibitor of a DNA-dependent Protein Kinase, in Advanced Solid Tumors or Chronic Lymphocytic Leukemia. Available at: [Link]

-

INIS-IAEA . VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available at: [Link]

-

SIELC Technologies . Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. Available at: [Link]

-

ClinicalTrials.gov . Phase 1 Trial of MSC2490484A, an Inhibitor of a DNA-dependent Protein Kinase, in Combination With Radiotherapy. Available at: [Link]

-

ClinicalTrials.gov . FCM-R (Fludarabine, Cyclophosphamide, Mitoxantrone, Rituximab) in Previously Untreated Patients With Chronic Lymphocytic Leukemia (CLL) < 70 Years. Available at: [Link]

- Google Patents. WO2020225569A1 - Phenyl-sulfamoyl.benzoyc acids as erap1 modulators.

Sources

A Technical Guide for Medicinal Chemists: Harnessing the Potential of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene in Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful design and synthesis of novel therapeutic agents. The careful arrangement of functional groups on a scaffold can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth exploration of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene, a versatile and increasingly valuable reagent in drug discovery. We will dissect the molecule's unique structural attributes, detailing how the interplay between the bromo, fluoro, and methylsulfonyl moieties provides a powerful toolkit for medicinal chemists. Through specific case studies and detailed protocols, this guide will illuminate the compound's application in the synthesis of complex molecules, particularly in the realms of kinase and protein-protein interaction inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical scaffolds to accelerate their research and development programs.

The Strategic Value Proposition: An Analysis of a Multifunctional Scaffold

This compound is more than a simple aromatic halide; it is a carefully orchestrated arrangement of functional groups, each contributing to its utility as a premier building block in medicinal chemistry.[1] Its molecular formula is C7H6BrFO2S, and it presents as a solid at room temperature.[2][3] The power of this reagent lies in the distinct and synergistic properties of its three key substituents.

-

The Bromo Group: Positioned at C4, the bromine atom serves as a highly reliable and versatile synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.[1][4][5] This allows for the facile and predictable introduction of diverse carbon- and heteroatom-based substituents, enabling rapid library synthesis and structure-activity relationship (SAR) exploration.

-

The Fluoro Group: The fluorine atom at the C2 position, ortho to the methylsulfonyl group, is a critical design element. Fluorine's high electronegativity and small size allow it to serve as a bioisostere for hydrogen while profoundly altering the molecule's electronic profile.[6] Its presence can enhance metabolic stability by blocking potential sites of oxidative metabolism, increase binding affinity through favorable electrostatic or hydrogen-bonding interactions with target proteins, and modulate the pKa of adjacent functional groups.[6]

-

The Methylsulfonyl Group: The sulfone at C1 is a strong electron-withdrawing group and a potent hydrogen bond acceptor. This group enhances the polarity of the molecule, which can improve aqueous solubility and bioavailability—key parameters in drug design.[1] Furthermore, the sulfonyl moiety is generally metabolically stable and can engage in crucial hydrogen bonding interactions within a protein's active site, anchoring the ligand and enhancing potency.

The combination of these three groups on a single benzene ring creates a building block with pre-defined reactivity and a high potential for imparting favorable drug-like properties.

Caption: Key functional attributes of this compound.

Application in Lead Discovery: A Case Study in PPI Inhibition

The rational design of inhibitors for protein-protein interactions (PPIs) is a challenging frontier in drug discovery. A notable example showcasing the utility of a closely related scaffold is in the development of inhibitors for the Keap1-Nrf2 interaction, a critical pathway in cellular oxidative stress response.

In a study aimed at developing such inhibitors, researchers synthesized a series of 1,4-bis(arylsulfonamido)-benzene derivatives.[7] The synthesis of a key N-linked analog began with a structurally analogous starting material, 4-bromo-2-fluoro-1-nitrobenzene, demonstrating a parallel synthetic strategy. The bromo group was leveraged for a copper-catalyzed amination reaction, and subsequent steps led to the formation of the final, biologically active compounds.[7] This highlights how the bromo-fluoro-substituted benzene core provides an ideal platform for constructing complex molecules targeting challenging biological systems.

Synthetic Workflow: Keap1-Nrf2 Inhibitor Analog

The following workflow, inspired by the published synthesis, illustrates how this compound can be envisioned as a starting point for similar complex molecules.[7] The bromine atom allows for the introduction of nitrogen-based nucleophiles, a key step in building the core structure of the inhibitors.

Caption: Generalized synthetic workflow for a PPI inhibitor.

Core Synthetic Methodologies: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl or vinyl groups.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating system for the coupling of this compound with a generic arylboronic acid.

Objective: To synthesize a 4-aryl-2-fluoro-1-(methylsulfonyl)benzene derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq)

-

Potassium Carbonate (K2CO3) (2.5 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.03 eq), and K2CO3 (2.5 eq).

-

Causality: A dry flask under an inert atmosphere (e.g., Nitrogen or Argon) is critical to prevent the deactivation of the palladium catalyst and the degradation of the boronic acid.

-

-